molecular formula C34H29ClN6O3 B587294 rac-Modipafant-d4 CAS No. 1794707-03-1

rac-Modipafant-d4

Katalognummer: B587294
CAS-Nummer: 1794707-03-1
Molekulargewicht: 609.119
InChI-Schlüssel: ODRYSCQFUGFOSU-AOCNUFPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-Modipafant-d4 is a deuterated analog of Modipafant, a platelet-activating factor (PAF) receptor antagonist. Deuterated compounds like rac-Modifpafant-d4 are often utilized in pharmacological and metabolic studies to enhance stability, reduce metabolic degradation, and improve traceability in analytical assays (e.g., LC-MS). The "rac" designation indicates the racemic mixture of enantiomers, while the "-d4" suffix denotes four deuterium atoms replacing hydrogen atoms at specific positions. While direct literature on this compound is sparse, its structural and functional parallels to non-deuterated PAF antagonists allow for comparative analysis with related compounds .

Eigenschaften

CAS-Nummer

1794707-03-1

Molekularformel

C34H29ClN6O3

Molekulargewicht

609.119

IUPAC-Name

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D

InChI-Schlüssel

ODRYSCQFUGFOSU-AOCNUFPCSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C

Synonyme

4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester;  UK 74505-d4; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.

Wissenschaftliche Forschungsanwendungen

rac-Modipafant-d4 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.

    Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.

    Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.

Wirkmechanismus

rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Key comparisons between rac-Modipafant-d4 and structurally or functionally analogous compounds are outlined below, focusing on binding efficacy, metabolic stability, and crystallographic behavior.

Structural and Binding Comparisons

Evidence from docking studies and crystallographic data highlights differences in binding poses and site interactions among PAF antagonists (Table 1). For instance:

  • Compound2 : Enables full opening of the active site, with compounds 10a, 10b, 10d, and 10e showing optimal docking poses in its crystal structure.
  • Compound4 : Requires distinct binding conformations, with compounds 10c, 10f–10l exhibiting better compatibility in its structure .

Table 1: Comparative Docking Performance of Analogous Compounds

Compound Compatible Crystal Structure Binding Pose Quality Key Interaction Sites
Compound2 Site A High Hydrophobic pocket
Compound4 Site B Moderate Polar residues
10a, 10b, 10d Compound2 Good Site A specificity
10c, 10f–10l Compound4 Moderate Site B flexibility

This compound is hypothesized to share structural similarities with Compound2 due to its deuterated phenyl groups, which may enhance hydrophobic interactions in Site A. However, deuterium substitution could reduce metabolic clearance compared to non-deuterated analogs like Compound4 .

Metabolic and Pharmacokinetic Differences

While explicit data on this compound is lacking, deuterated compounds generally exhibit:

  • Slower CYP450-mediated metabolism : Deuterium kinetic isotope effects (DKIE) prolong half-life.
  • Improved bioavailability: Reduced first-pass metabolism compared to non-deuterated counterparts.

In contrast, non-deuterated compounds like 10a–10l may show faster clearance but similar target engagement.

Limitations in Current Research
  • Most comparisons are extrapolated from structurally related PAF antagonists (e.g., Compound2/4 and 10a–10l) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.